![molecular formula C20H18BrNO3S2 B2531419 (5E)-5-[(4-溴苯基)亚甲基]-3-[2-(3,4-二甲氧基苯基)乙基]-2-硫代亚甲基-1,3-噻唑烷-4-酮 CAS No. 861427-83-0](/img/structure/B2531419.png)

(5E)-5-[(4-溴苯基)亚甲基]-3-[2-(3,4-二甲氧基苯基)乙基]-2-硫代亚甲基-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

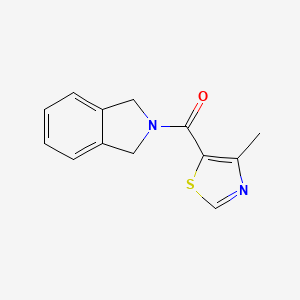

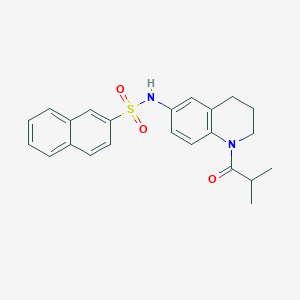

The compound "(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one" is a derivative of thiazolidinedione, a class of compounds known for their antiproliferative activity against various human cancer cell lines. The structure of this compound includes a thiazolidinedione core with a substituted benzylidene moiety that contains a bromine atom and a dimethoxyphenyl ethyl group. This class of compounds has been extensively studied for their potential use in cancer treatment due to their ability to inhibit the growth of cancer cells .

Synthesis Analysis

The synthesis of similar thiazolidinedione derivatives involves the reaction of different substituted aromatic sulfonyl chlorides and alkyl halides with a thiazolidinedione core. The process typically includes characterizing the synthesized compounds using techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . In a related study, the bromination of a methyl-substituted benzylidene-thiazolidinedione was achieved using bromine in the presence of carbon tetrachloride under incandescent light, yielding a brominated product with a 70% success rate .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives can be complex, with dihedral angles between the thiazolidinedione group and the attached aromatic rings influencing the overall shape and reactivity of the molecule. For instance, a related compound exhibited significant dihedral angles between the thiazolidinedione group and the toluene and hydroxybenzene rings, which can affect the molecule's interactions with biological targets .

Chemical Reactions Analysis

Thiazolidinedione derivatives can participate in various chemical reactions, including hydrogen bonding, which plays a crucial role in their biological activity. For example, the formation of inversion dimers linked by hydrogen bonds and reinforced by C-H...O interactions has been observed in the crystal structure of a similar compound . These interactions are essential for the stability and biological function of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, including their drug likeness, can be predicted in silico. These compounds have been synthesized and evaluated for their antitumor activity, showing moderate activity against human cancer cell lines. The physicochemical properties such as solubility, lipophilicity, and molecular weight are crucial for their potential as drug candidates. The presence of a bromine atom in the molecule can significantly influence these properties and, consequently, the compound's biological activity .

科学研究应用

合成方法和化学多样性

噻唑烷酮衍生物因其对多种活性的显着潜力而在文献中被广泛探索。合成这些化合物的合成途径的简便性引起了化学家和研究人员的注意,从而导致开发出具有多种生物活性的新化合物。噻唑烷酮及其衍生物的合成涉及多种方法,包括多组分反应、点击反应、纳米催化和绿色化学方法,旨在提高选择性、纯度、产物收率和药代动力学活性 (Sahiba 等人,2020 年)。

生物活性和药用应用

噻唑烷酮骨架表现出广泛的生物特性,包括抗癌、抗惊厥、抗菌、抗炎、神经保护和抗氧化活性。这些多样的生物反应使其成为药学中极有价值的基团,用于开发新的候选药物。噻唑烷环中硫的存在增强了药理特性,使得这些衍生物在合成具有显着治疗潜力的有机组合物中具有价值 (Sahiba 等人,2020 年)。

药物设计和开发

噻唑烷酮环系统在药学中充当药效团和特权支架,突出了其在药物设计和开发中的重要性。最近的研究重点关注有关噻唑烷-4-酮的抗氧化、抗癌、抗炎、镇痛、抗惊厥、抗糖尿病、抗寄生虫、抗菌、抗结核和抗病毒特性的最新科学报告。不同取代基对其生物活性的影响一直是人们感兴趣的主题,这可能有助于优化噻唑烷-4-酮衍生物的结构,以获得更有效的药物 (Mech 等人,2021 年)。

作用机制

安全和危害

属性

IUPAC Name |

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3S2/c1-24-16-8-5-14(11-17(16)25-2)9-10-22-19(23)18(27-20(22)26)12-13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZWOMOJLRFQLE-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)